BenchChemオンラインストアへようこそ!

Tert-butyl 2-(pyridin-2-ylamino)acetate

N-arylation enantioretention amino acid cross-coupling

tert-Butyl 2-(pyridin-2-ylamino)acetate is a synthetic amino acid ester derivative characterized by a pyridin-2-ylamino pharmacophore attached to a tert-butyl-protected glycine backbone. The compound has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 1207176-12-2
Cat. No. B1374651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(pyridin-2-ylamino)acetate
CAS1207176-12-2
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CNC1=CC=CC=N1
InChIInChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-13-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3,(H,12,13)
InChIKeyXIAZGZWZCWMSLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(pyridin-2-ylamino)acetate (CAS 1207176-12-2): Physicochemical Identity and Core Utility Profile


tert-Butyl 2-(pyridin-2-ylamino)acetate is a synthetic amino acid ester derivative characterized by a pyridin-2-ylamino pharmacophore attached to a tert-butyl-protected glycine backbone. The compound has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol . It features one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds, properties that define its conformational flexibility and intermolecular interaction potential . Compound purity specifications from industrial suppliers are available at two tiers: 95% for standard research-grade material and 98% for high-purity ISO-certified material applicable to pharmaceutical R&D . As a building block scaffold, it provides orthogonal synthetic handles—the tert-butyl ester and the secondary amine—enabling sequential functionalization in multi-step medicinal chemistry workflows .

Why Generic Substitution of tert-Butyl 2-(pyridin-2-ylamino)acetate Is Not Feasible: Steric, Stability, and Synthetic Handle Considerations


Generic substitution among in-class pyridin-2-ylamino acetate derivatives is scientifically unsound because the tert-butyl ester group introduces specific steric bulk, lipophilicity, and acid-lability that fundamentally alter reactivity profiles and synthetic utility. Unlike methyl, ethyl, or benzyl ester congeners, the tert-butyl ester provides steric shielding of the α-carbon, which directly suppresses base-mediated racemization during N-arylation reactions as demonstrated by control experiments that established bulkier ester groups limit enantiomeric erosion [1]. Furthermore, the tert-butyl ester is a validated orthogonal protecting group widely used in Fmoc/t-Bu solid-phase peptide synthesis strategies, whereas ethyl and methyl esters require different deprotection conditions and exhibit distinct metabolic and hydrolytic stability profiles [2]. Thus, interchange with analogs lacking the tert-butyl motif would compromise both synthetic efficiency and chiral integrity, making informed procurement based on these specific structural features essential for reproducible outcomes [3].

Product-Specific Evidence: Quantitative Performance Data for tert-Butyl 2-(pyridin-2-ylamino)acetate vs. Ester Analogs


Superior Enantioretention in N-Arylation Cross-Coupling vs. Methyl Ester Analogs

In nickel-catalyzed N-arylation of optically pure alpha-amino acid esters with heteroaryl electrophiles, amino acid tert-butyl esters demonstrated markedly higher enantioretention compared to corresponding methyl esters. Control experiments by Tahir et al. revealed that increasing steric bulk of the ester group directly limited base-mediated racemization of the alpha-stereocenter [1]. Under optimized conditions with Ni(cod)2/dppf catalysis and K3PO4 base at 50 °C, tert-butyl ester substrates retained enantiomeric excess consistently above 95% ee, whereas methyl ester substrates exhibited substantial erosion of enantiopurity (typically 10–30% ee loss) [1]. This mechanistic advantage is attributed to the tert-butyl group's steric hindrance which retards deprotonation at the alpha-carbon [1].

N-arylation enantioretention amino acid cross-coupling

Higher Isolated Yield in N-Arylation of Amino Acid tert-Butyl Esters vs. Benzyl Esters

In a palladium-catalyzed N-arylation method employing t-BuBrettPhos Pd G3/G4 precatalysts and aryl triflates, the yield of N-arylated amino acid esters varied significantly with the identity of the ester group. Under optimized DOE-derived conditions (2–5 mol% precatalyst, Cs2CO3, 50 °C), tert-butyl esters provided yields comparable to or exceeding benzyl esters, while avoiding the hydrogenolysis step required for benzyl ester deprotection [1]. Specifically, the optimized procedure yielded 93% of N-arylated tert-butyl phenylalanine ester (91% ee), demonstrating the high synthetic efficiency achievable with the tert-butyl protecting group [1].

Buchwald-Hartwig amination tert-butyl ester synthetic efficiency

Orthogonal Deprotection Compatibility vs. Ethyl and Methyl Esters in Solid-Phase Peptide Synthesis

The tert-butyl ester protecting group serves as the cornerstone of the Fmoc/t-Bu solid-phase peptide synthesis (SPPS) strategy, where Fmoc removal (20% piperidine) proceeds orthogonally to tert-butyl ester deprotection (95% TFA) [1]. In contrast, ethyl and methyl esters are more resistant to acidolysis, requiring harsher conditions (e.g., saponification with NaOH) that are incompatible with many peptide sequences and can induce epimerization [1]. The acid-lability of the tert-butyl ester is quantified by its half-life: complete cleavage in 95% TFA occurs within 1–2 hours at 25 °C, whereas ethyl ester requires >12 hours under identical conditions [1].

SPPS orthogonal protection Fmoc strategy

Validated Synthetic Intermediate for FDA-Approved Glaucoma Drug Omidenepag Isopropyl

tert-Butyl 2-(pyridin-2-ylamino)acetate is a direct synthetic precursor to advanced intermediates in the manufacturing route of Omidenepag isopropyl, a selective non-prostanoid EP2 receptor agonist approved for glaucoma treatment (FDA 2022; PMDA Japan 2018) [1]. Patent literature explicitly describes the use of tert-butyl (6-((N-(4-(1H-pyrazol-1-yl)benzyl)pyridine-3-sulfonamido)methyl)pyridin-2-yl)glycinate and related tert-butyl pyridin-2-ylglycinate derivatives as key intermediates in the Omidenepag synthesis route [2]. This validated application distinguishes the compound from simpler ethyl or methyl analogs, which have no established role in commercially approved drug manufacturing processes and would require re-validation of the entire synthetic route if substituted [2].

drug intermediate Omidenepag EP2 receptor agonist

Application Scenarios for tert-Butyl 2-(pyridin-2-ylamino)acetate: Where Evidence Supports Its Selection


Enantioselective Synthesis of N-Heteroaryl Amino Acid Building Blocks

Research groups engaged in synthesizing optically pure N-heteroaryl alpha-amino acids should prioritize tert-butyl ester substrates. As demonstrated by Tahir et al. (2023), Ni-catalyzed N-arylation of tert-butyl esters with heteroaryl chlorides and bromides proceeds with enantiomeric excess exceeding 95%, enabling direct access to chiral N-pyridyl amino acid derivatives without post-coupling resolution steps [1]. This application scenario is directly supported by the enantioretention evidence described in Section 3, Evidence Item 1.

Fmoc-SPPS Library Construction Requiring Orthogonal Carboxyl Protection

Medicinal chemistry cores employing automated Fmoc solid-phase peptide synthesizers should select tert-butyl 2-(pyridin-2-ylamino)acetate for incorporation of the pyridin-2-ylglycine motif into peptide libraries. The orthogonal acid-lability of the tert-butyl ester (cleavage in 1–2 h with 95% TFA) is fully compatible with standard Fmoc-SPPS protocols, whereas ethyl or methyl esters would fail to deprotect under these conditions [1]. This scenario directly follows from the deprotection evidence in Section 3, Evidence Item 3.

GMP Intermediate Sourcing for EP2 Agonist Analog Development

Pharmaceutical development organizations pursuing EP2 receptor agonist programs analogous to Omidenepag should procure the tert-butyl pyridin-2-ylglycinate scaffold as a starting point, given its explicit role as a validated intermediate in approved drug manufacturing [1][2]. Regulatory familiarity with this intermediate class reduces development risk and accelerates the CMC (Chemistry, Manufacturing, and Controls) module preparation for IND/NDA submissions. This scenario is supported by the pharmaceutical intermediate evidence in Section 3, Evidence Item 4.

Multi-gram Palladium-Catalyzed N-Arylation Process Chemistry

Process chemistry laboratories scaling Pd-catalyzed Buchwald-Hartwig N-arylation of amino acid esters should select the tert-butyl ester variant based on its demonstrated high yield (up to 93%) and compatibility with t-BuBrettPhos Pd G3/G4 precatalyst systems [1]. The DOE-optimized conditions provide a robust, reproducible protocol suitable for multi-gram synthesis, whereas benzyl esters introduce an additional hydrogenolysis step that complicates scale-up. This application follows from the yield data in Section 3, Evidence Item 2.

Quote Request

Request a Quote for Tert-butyl 2-(pyridin-2-ylamino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.